molecular formula C14H14N2O2S B2485076 N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide CAS No. 864941-36-6

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide

Cat. No.: B2485076
CAS No.: 864941-36-6
M. Wt: 274.34
InChI Key: AFLXLZRURNWNLR-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide typically involves the condensation of N-methyl-4-methylbenzamide with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both amide and thiophene functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-3-5-10(6-4-9)12(17)16-14-11(7-8-19-14)13(18)15-2/h3-8H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLXLZRURNWNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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